molecular formula C12H19BrN2O3 B12272520 tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate

tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate

Cat. No.: B12272520
M. Wt: 319.19 g/mol
InChI Key: RKDYXNIARDBYJX-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate: is a chemical compound that features a tert-butyl group, a bromine atom, and a benzoxazole ring

Preparation Methods

The synthesis of tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate include:

Properties

Molecular Formula

C12H19BrN2O3

Molecular Weight

319.19 g/mol

IUPAC Name

tert-butyl N-(6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C12H19BrN2O3/c1-12(2,3)17-11(16)14-10-8-5-4-7(13)6-9(8)18-15-10/h7-9H,4-6H2,1-3H3,(H,14,15,16)

InChI Key

RKDYXNIARDBYJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2C1CCC(C2)Br

Origin of Product

United States

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